molecular formula C10H9N3O3 B2602755 Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate CAS No. 114097-17-5

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B2602755
CAS No.: 114097-17-5
M. Wt: 219.2
InChI Key: ICURIHAQCHEMSG-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is known for its unique structure, which includes a pyrido[2,3-b]pyrazine core, making it an interesting subject for various scientific studies and applications.

Scientific Research Applications

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate is not specified in the available resources. As a research chemical, its effects would depend on the context of its use .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .

Chemical Reactions Analysis

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Properties

IUPAC Name

ethyl 3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8/h3-5H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICURIHAQCHEMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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